1,4,7-Trimethyl-1,4,7-triazonane

Descripción general

Descripción

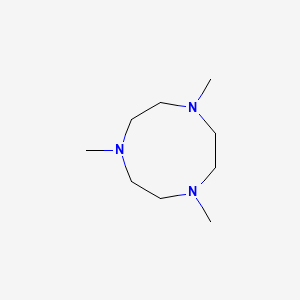

1,4,7-Trimethyl-1,4,7-triazonane is an aza-crown ether with the chemical formula C₉H₂₁N₃ . This colorless liquid is a derivative of triazacyclononane, where the nitrogen atoms are methylated. It is a face-capping tridentate ligand, popular in coordination chemistry for forming complexes with various metal ions .

Métodos De Preparación

1,4,7-Trimethyl-1,4,7-triazonane can be synthesized through several methods:

Sulfonamidation of Diethylenetriamine: This involves reacting diethylenetriamine with a sulfonylation agent in an aqueous medium with an inorganic base.

Reaction with Trimethyl Isocyanate: Another method involves reacting triazacyclononane with trimethyl isocyanate in the presence of a catalyst.

Industrial Production: Industrially, the compound is produced by optimizing these reactions to achieve higher yields and purity levels.

Análisis De Reacciones Químicas

Coordination Chemistry with Metal Ions

TMTAN primarily forms 1:1 or 2:1 complexes with metal ions, depending on ionic radius and reaction conditions.

Key Metal Complexes

-

Ag⁺ Complexes : The 2:1 sandwich structure with Ag⁺ arises from TMTAN’s bulkiness, which accommodates larger ions while preventing coordination with smaller transition metals .

-

Zn²⁺ Complexes : The Zn(II)-TMTAN complex exhibits bifunctional reactivity in transesterification, attributed to its ability to adopt multiple protonation states .

Substitution and Functionalization Reactions

TMTAN undergoes selective substitution reactions at its methyl or nitrogen sites:

Notable Reactions

-

Metallation with Alkyllithiums :

TMTAN reacts with alkyllithium reagents (e.g., MeLi) to replace methyl groups, forming metallated derivatives. For example:This reaction enables tailored ligand design for catalysis .

-

Oxidation with RuCl₃ :

TMTAN forms stable Ru(III) complexes in acidic media, which catalyze oxidation reactions, such as alcohol-to-ketone conversions .

Bleaching Catalysis

Manganese-TMTAN complexes (e.g., ) are effective in H₂O₂-activated bleaching processes. The ligand stabilizes high oxidation states of Mn, enhancing catalytic turnover .

Kumada Cross-Coupling

Nickel(II)-TMTAN derivatives enable Csp³–Csp³ bond formation in Kumada reactions. Chiral TMTAN ligands improve enantioselectivity, achieving up to 92% ee in cross-coupled products .

Hydrolytic Cleavage

Copper(II)-TMTAN complexes cleave phosphodiester bonds in RNA analogs. The ligand’s nitrogen donors facilitate substrate binding and transition-state stabilization, with rate enhancements of 10⁴–10⁵ over uncatalyzed reactions .

Stability and Degradation

TMTAN degrades under strong acidic or oxidative conditions:

-

Acidic Hydrolysis : Protonation of nitrogen atoms disrupts metal coordination, releasing free ligand and metal ions.

-

Oxidative Degradation : Prolonged exposure to H₂O₂ or O₂ leads to N-demethylation, forming triazacyclononane derivatives .

Comparative Reactivity of TMTAN vs. Unsubstituted TACN

| Property | TMTAN | TACN |

|---|---|---|

| Metal Ion Selectivity | Prefers Ag⁺, Na⁺, K⁺ | Binds smaller ions (e.g., Fe²⁺, Cu²⁺) |

| Steric Bulk | High (limits 2:1 complexes) | Low (forms diverse 2:1 complexes) |

| Catalytic Activity | Enhanced in Mn/Ru systems | Higher in Fe/Co systems |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure and Functionality:

- Chemical Formula: C₉H₂₁N₃

- Molecular Weight: 171.28 g/mol

- CAS Number: 96556-05-7

TMTAN features three nitrogen atoms that can coordinate with metal ions such as silver (Ag), sodium (Na), and potassium (K). It predominantly forms 2:1 "sandwich" complexes with these ions, which enhances its utility in various chemical processes .

Coordination Chemistry

TMTAN serves as a ligand in the synthesis of transition metal complexes. These complexes are crucial for various catalytic processes and material science applications. The ability of TMTAN to stabilize metal ions allows for the development of catalysts that can facilitate chemical reactions under milder conditions.

Biological Studies

The compound's chelating properties make it useful in biological research, particularly in studying metalloproteins and enzyme mimetics. By forming stable complexes with metal ions, TMTAN aids in elucidating the roles of these metals in biological systems .

Medical Applications

TMTAN derivatives are being explored for therapeutic applications, particularly as chelating agents for metal detoxification. This is especially relevant in cases of heavy metal poisoning where the removal of toxic metals from the body is necessary .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,4,7-Trimethyl-1,4,7-triazonane involves its role as a ligand:

Chelation: It forms stable chelates with metal ions, stabilizing them in various oxidation states.

Facial Coordination: The compound coordinates with metals in a facial manner, often leading to octahedral geometries.

Redox Reactions: It participates in redox reactions by stabilizing metal ions in different oxidation states, facilitating electron transfer processes.

Comparación Con Compuestos Similares

1,4,7-Trimethyl-1,4,7-triazonane can be compared with other similar compounds:

Triazacyclononane (TACN): Unlike TACN, this compound has methyl groups on the nitrogen atoms, making it bulkier and affecting its coordination properties.

1,4,7-Trithiacyclononane: This compound has sulfur atoms instead of nitrogen, leading to different coordination chemistry and applications.

1,4,8,11-Tetraazacyclotetradecane: This larger macrocycle has four nitrogen atoms and forms more stable complexes with larger metal ions.

Actividad Biológica

1,4,7-Trimethyl-1,4,7-triazonane (TMTAN) is a synthetic aza-crown ether characterized by its unique molecular structure and significant biological activity. With the chemical formula , TMTAN is known for its capacity to form stable complexes with various metal ions, which plays a crucial role in its biological interactions and applications.

TMTAN is a derivative of triazacyclononane, featuring three nitrogen atoms that can coordinate with metal ions. This ability allows it to act as a ligand in coordination chemistry. The compound primarily targets metal ions such as silver (), sodium (), and potassium (), forming 2:1 "sandwich" complexes that are essential for its biological activity .

Table 1: Basic Properties of TMTAN

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁N₃ |

| Molecular Weight | 171.25 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 254.1 °C |

| Melting Point | 42-45 °C |

The primary mechanism of action for TMTAN involves its interaction with metal ions, which influences various biochemical processes:

- Metal Ion Binding : TMTAN binds to metal ions through its nitrogen atoms, forming stable complexes that can modulate the activity of metalloenzymes and other metalloproteins within biological systems .

- Cell Signaling : By altering the availability of metal ions, TMTAN can impact cell signaling pathways and gene expression, thereby affecting cellular metabolism and function .

- Enzyme Interaction : TMTAN's ability to form complexes with metals allows it to act as a biochemical reagent in various enzymatic reactions, enhancing or inhibiting enzyme activity depending on the context .

Case Studies

Several studies have highlighted the biological applications and effects of TMTAN:

- Catalytic Hydrolysis : Research demonstrated that copper(II) complexes formed with TMTAN derivatives exhibited significant hydrolytic activity towards organophosphates like paraoxon. This suggests potential applications in detoxification processes .

- Metalloprotein Mimics : TMTAN has been utilized in studies aimed at mimicking metalloproteins, providing insights into enzyme mechanisms and the role of metal ions in biological systems .

- Chelation Therapy : Due to its chelating properties, TMTAN is being explored for therapeutic applications in metal detoxification, particularly in cases of heavy metal poisoning .

Dosage Effects

The effects of TMTAN vary significantly with dosage levels in animal models. Higher concentrations have been associated with enhanced binding affinity for metal ions but may also lead to toxicity if not properly regulated. Studies indicate that optimal dosages are critical for maximizing therapeutic benefits while minimizing adverse effects .

Propiedades

IUPAC Name |

1,4,7-trimethyl-1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDGDTPNAKWAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CCN(CC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338151 | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96556-05-7 | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96556-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096556057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-trimethyl-1,4,7-triazonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7BZK76RTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.